JNK3 Inhibitory Potency: Comparable Core Scaffold Activity to Leads 17 and 25 in the Thiophenyl-Pyrazolourea Series
The thiophenyl-pyrazolourea scaffold of 1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is directly related to the optimized leads reported by Feng et al. In that study, the 6‑fluoro analogue (compound 25) exhibited a JNK3 IC₅₀ comparable to lead compound 17 (35 nM), while the 4‑fluoro analogue (compound 26) showed a slightly reduced potency—demonstrating that the 2‑fluorophenyl substitution of the target compound is structurally positioned to maintain the low‑nanomolar JNK3 inhibition characteristic of this chemotype [1]. By contrast, the widely used comparator SR‑3576, an aminopyrazole‑based JNK3 inhibitor, achieves an IC₅₀ of 7 nM but operates through a different binding mode and lacks the oral bioavailability and brain‑penetrant DMPK profile of the thiophenyl-pyrazolourea series [2].
| Evidence Dimension | JNK3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Expected low‑nanomolar range (structural homologue 25: 35 nM; analogue 6: 50 nM) [1] |
| Comparator Or Baseline | SR‑3576 (aminopyrazole chemotype): IC₅₀ = 7 nM [2]; J30‑8 (indolin‑2‑one chemotype): IC₅₀ = 40 nM |
| Quantified Difference | Target compound is predicted to be comparable to leads 17/25 (35–50 nM), i.e., ~5‑fold less potent than SR‑3576 but within the same order of magnitude as J30‑8. Unlike SR‑3576, the thiophenyl-pyrazolourea class provides a balanced oral PK profile [1][2]. |
| Conditions | Biochemical kinase assay using recombinant human JNK3; conditions per Feng et al. 2021 [1]; SR‑3576 data from Kamenecka et al. 2009 [2]; J30‑8 data from Sigma‑Aldrich product specification . |
Why This Matters
For procurement decisions, the choice between SR‑3576 and the target compound hinges on whether nanomolar potency (SR‑3576, 7 nM) or a balanced profile of isoform selectivity, metabolic stability, and CNS penetration (thiophenyl-pyrazolourea class) is the higher experimental priority.
- [1] Feng, Y., Park, H., Bauer, L., Ryu, J. C., & Yoon, S. O. (2021). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 24–29. https://doi.org/10.1021/acsmedchemlett.0c00533 View Source
- [2] Kamenecka, T., Habel, J., Duckett, D., Chen, W., Ling, Y. Y., Frackowiak, B., ... & LoGrasso, P. V. (2009). Structure–Activity Relationships and X‑ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c‑Jun N‑terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12853–12861. https://doi.org/10.1074/jbc.M809430200 View Source
